N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 4-methoxybenzylamine with 4-nitroacetophenone, followed by reduction of the nitro group to an amine. The final step involves acetylation of the amine group to form the acetamide. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine .
Scientific Research Applications
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: It can be used in studies of enzyme interactions and protein binding due to its ability to form hydrogen bonds.
Industry: It can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-methylacetamide
- N-(4-methoxyphenyl)acetamide
- N-(4-methoxybenzyl)sulfamoylphenylacetamide
Uniqueness
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide is unique due to its specific structure, which includes both a methoxyphenyl group and an acetamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(19)18-15-7-5-14(6-8-15)17-11-13-3-9-16(20-2)10-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI Key |
KZCBBFFYXWZZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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